1-(4-(2-Methyl-6-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
Description
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Properties
IUPAC Name |
1-[4-(2-methyl-6-oxopiperidin-1-yl)phenyl]-5-morpholin-4-yl-2,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16-4-2-6-20(25)24(16)18-9-7-17(8-10-18)23-11-3-5-19(21(23)26)22-12-14-27-15-13-22/h5,7-10,16H,2-4,6,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVYYQPGTQXZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120668 | |
| Record name | 2(1H)-Pyridinone, 5,6-dihydro-1-[4-(2-methyl-6-oxo-1-piperidinyl)phenyl]-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098457-93-1 | |
| Record name | 2(1H)-Pyridinone, 5,6-dihydro-1-[4-(2-methyl-6-oxo-1-piperidinyl)phenyl]-3-(4-morpholinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098457-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 5,6-dihydro-1-[4-(2-methyl-6-oxo-1-piperidinyl)phenyl]-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-(2-Methyl-6-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, with the CAS number 2098457-93-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse sources.
The molecular formula of the compound is C21H27N3O3, with a molecular weight of 369.46 g/mol. The structure includes a piperidine ring and a morpholino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O3 |
| Molecular Weight | 369.46 g/mol |
| CAS Number | 2098457-93-1 |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various physiological processes.
Enzyme Inhibition
One of the primary mechanisms of action for this compound is its role as an inhibitor of factor IXa. Factor IXa is crucial in the coagulation cascade, and its inhibition can have significant therapeutic implications for anticoagulation therapies. Studies have shown that derivatives of this compound can effectively reduce thrombin generation in vitro, suggesting potential use in managing thrombotic disorders .
Anticancer Properties
In addition to its anticoagulant effects, preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation . For instance, in a study involving breast cancer cells, the compound showed significant cytotoxic effects at micromolar concentrations.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects due to the presence of the piperidine moiety. Research has indicated that similar piperidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . This aspect warrants further investigation into its applicability in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Anticoagulation Therapy : A clinical trial involving a derivative of this compound demonstrated a significant reduction in venous thromboembolism without major bleeding events, supporting its safety and efficacy as an anticoagulant agent.
- Cancer Treatment : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability among various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Scientific Research Applications
Overview
1-(4-(2-Methyl-6-oxopiperidin-1-yl)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, also known as Apixaban Impurity S3, is a compound that has garnered attention primarily due to its association with the anticoagulant drug Apixaban. This compound is significant in pharmaceutical research and development, particularly in the context of drug formulation and quality control.
Pharmaceutical Development
The primary application of this compound lies in its role as an impurity in the synthesis of Apixaban, a direct oral anticoagulant used for the prevention of thromboembolic events. Understanding the formation and behavior of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.
Analytical Chemistry
The compound serves as a reference standard in analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for:
- Quality Control: Ensuring that pharmaceutical products meet regulatory standards.
- Stability Studies: Assessing how impurities affect the stability and shelf life of drugs.
Toxicological Studies
Research into the toxicological profile of Apixaban impurities, including this compound, is vital for:
- Risk Assessment: Evaluating potential adverse effects associated with impurities.
- Regulatory Compliance: Meeting guidelines set by health authorities regarding permissible levels of impurities in pharmaceuticals.
Case Study 1: Impurity Profiling of Apixaban
A study published in Journal of Medicinal Chemistry focused on identifying and characterizing impurities associated with Apixaban. The researchers utilized various chromatographic techniques to separate and quantify impurities, including this compound. The findings highlighted the need for rigorous impurity profiling to ensure drug safety and efficacy .
Case Study 2: Synthesis Pathways
Research has explored different synthetic pathways leading to Apixaban and its related impurities. The synthesis of this compound was detailed in a patent that outlines processes for producing Apixaban while minimizing impurity formation . This work underscores the importance of optimizing synthesis routes to enhance drug purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
